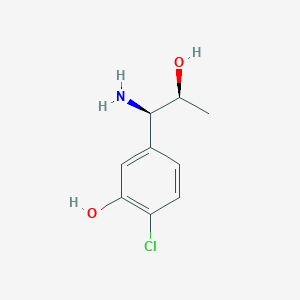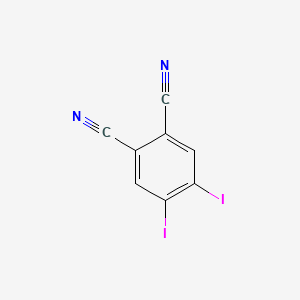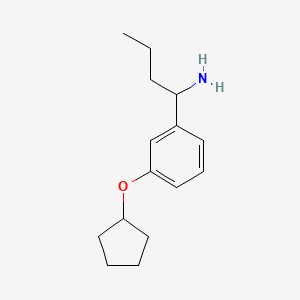![molecular formula C7H14N2 B13040213 N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine](/img/structure/B13040213.png)
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is a chemical compound characterized by its unique bicyclic structure This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine typically involves the reaction of bicyclo[1.1.1]pentane derivatives with dimethylamine. One common method includes the use of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid as a starting material, which is then converted to the corresponding diamine through a series of reduction and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .
Análisis De Reacciones Químicas
Types of Reactions
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to simpler amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The compound’s bicyclic structure also plays a role in its reactivity and binding affinity to different targets .
Comparación Con Compuestos Similares
Similar Compounds
N1,N1,N3-trimethylbicyclo[1.1.1]pentane-1,3-diamine: This compound has an additional methyl group compared to N1,N1-dimethylbicyclo[1.1.1]pentane-1,3-diamine, which can affect its reactivity and applications.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and applications.
Uniqueness
N1,N1-dimethylbicyclo[111]pentane-1,3-diamine is unique due to its specific bicyclic structure and the presence of dimethylamine groups
Propiedades
Fórmula molecular |
C7H14N2 |
|---|---|
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
3-N,3-N-dimethylbicyclo[1.1.1]pentane-1,3-diamine |
InChI |
InChI=1S/C7H14N2/c1-9(2)7-3-6(8,4-7)5-7/h3-5,8H2,1-2H3 |
Clave InChI |
MWNCATZHPJDKDE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C12CC(C1)(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-fluoro-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13040160.png)


![(1R)-1-[3-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13040172.png)

![(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13040186.png)


![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentane-1-carboxylic acid](/img/structure/B13040199.png)


